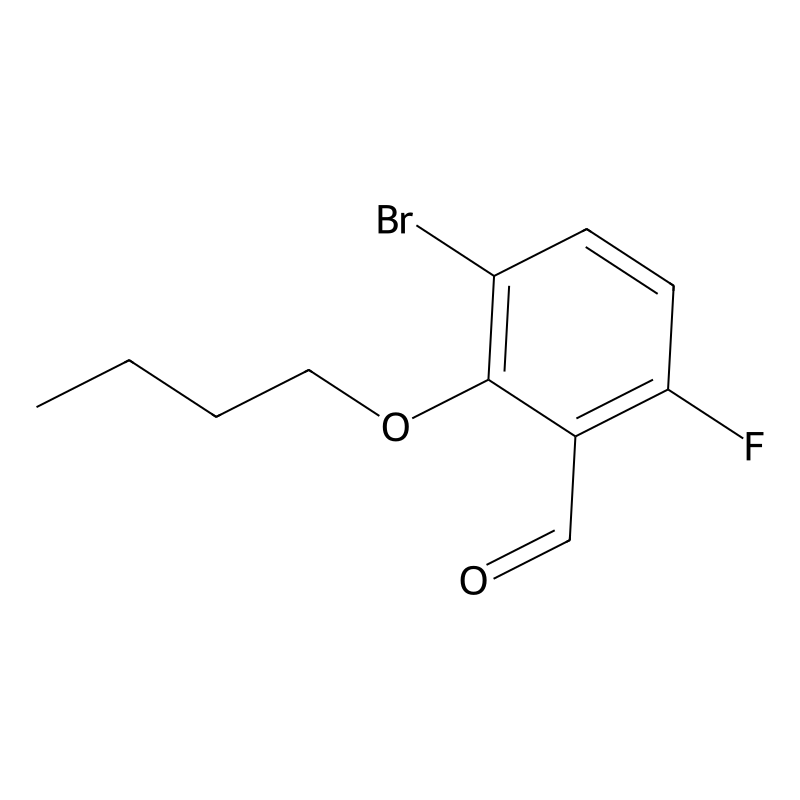

3-Bromo-2-butoxy-6-fluorobenzaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-Bromo-2-butoxy-6-fluorobenzaldehyde is an organic compound characterized by its unique molecular structure, which includes a benzaldehyde functional group substituted with bromine, butoxy, and fluorine atoms. Its molecular formula is , and it is classified as a halogenated aromatic aldehyde. The presence of the butoxy group enhances its solubility in organic solvents, making it useful in various chemical applications. This compound exhibits notable reactivity due to the electrophilic nature of the aldehyde group and the presence of halogens, which can participate in various

- Substitution Reactions: The halogen atoms (bromine and fluorine) can be substituted with other functional groups under appropriate conditions, allowing for the synthesis of diverse derivatives.

- Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids or other oxidized derivatives.

- Reduction Reactions: The aldehyde can also be reduced to alcohols or other reduced forms.

- Nucleophilic Addition Reactions: The electrophilic carbonyl carbon can react with nucleophiles, leading to the formation of alcohols or other functional groups upon hydrolysis.

The synthesis of 3-Bromo-2-butoxy-6-fluorobenzaldehyde can be achieved through several methods:

- Halogenation of Butoxy-substituted Benzaldehydes: A common method involves the bromination of 2-butoxy-6-fluorobenzaldehyde using bromine in the presence of a catalyst like iron(III) bromide.

- Electrophilic Aromatic Substitution: The compound can also be synthesized via electrophilic aromatic substitution reactions where bromine and fluorine are introduced to specific positions on the benzene ring.

- Functional Group Transformations: Starting from simpler aromatic compounds, various functional group transformations can lead to the desired product.

3-Bromo-2-butoxy-6-fluorobenzaldehyde finds applications in several fields:

- Chemical Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

- Material Science: Its unique properties make it suitable for developing new materials with specific functionalities.

- Biological Research: It can be used as a probe in biochemical assays to study enzyme activity or metabolic pathways.

Interaction studies involving 3-Bromo-2-butoxy-6-fluorobenzaldehyde typically focus on its reactivity with biological molecules or other organic compounds. The compound's ability to act as an electrophile allows it to interact with nucleophiles such as amines or thiols, leading to the formation of adducts that may have biological significance. Further research is needed to elucidate its specific interactions within biological systems.

Several compounds share structural similarities with 3-Bromo-2-butoxy-6-fluorobenzaldehyde. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3-Bromo-2-chloro-6-fluorobenzaldehyde | Contains chlorine instead of butoxy | |

| 2-Bromo-6-fluorobenzaldehyde | Lacks butoxy group; simpler structure | |

| 4-Bromo-2-butoxybenzaldehyde | Different substitution pattern on the benzene ring | |

| 3-Fluoro-4-butoxybenzaldehyde | Fluorine at a different position |

Uniqueness

The uniqueness of 3-Bromo-2-butoxy-6-fluorobenzaldehyde lies in its specific arrangement of substituents on the benzene ring. This arrangement not only influences its reactivity but also imparts distinct physical and chemical properties compared to similar compounds. The combination of bromine and fluorine atoms alongside a butoxy group creates opportunities for unique interactions and applications in both synthetic chemistry and biological research.